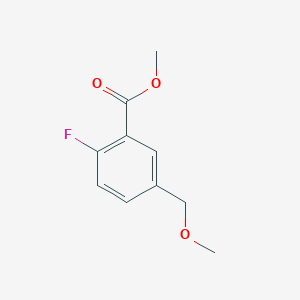

Methyl 2-fluoro-5-(methoxymethyl)benzoate

Description

Contextualizing Fluorinated Benzoate (B1203000) Esters in Chemical Research

Fluorinated benzoate esters are a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.

In the context of benzoate esters, the presence of a fluorine atom on the benzene (B151609) ring can influence the molecule's reactivity and metabolic stability. eontrading.uk For instance, fluorination can affect the electron distribution within the aromatic ring, thereby modifying the ester's susceptibility to hydrolysis. eontrading.uk This modulation of properties is a key strategy in the design of new drugs and functional materials. The specific position of the fluorine atom is crucial, as it can lead to different electronic and steric effects, which in turn dictate the molecule's behavior in chemical reactions and biological systems.

Significance of Substituted Benzoic Acid Derivatives as Synthetic Building Blocks

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. boroncore.com They serve as precursors for a vast array of more complex molecules. The carboxyl group of benzoic acid can be readily transformed into other functional groups, such as esters, amides, and acid halides, making it a versatile handle for molecular construction.

The substitution pattern on the benzene ring of benzoic acid derivatives provides a powerful tool for fine-tuning the properties of the target molecules. By introducing various substituents, chemists can control aspects like solubility, lipophilicity, and electronic properties. This makes substituted benzoic acid derivatives invaluable in the synthesis of pharmaceuticals, agrochemicals, and polymers. For example, the strategic placement of substituents can direct further chemical transformations to specific positions on the aromatic ring, enabling the regioselective synthesis of complex structures. The ability to create diverse molecular architectures from relatively simple and often commercially available benzoic acid derivatives underscores their importance as foundational components in the toolkit of synthetic organic chemists.

Data for Methyl 2-fluoro-5-(methoxymethyl)benzoate

Due to the limited publicly available research on this compound, detailed findings on its specific synthesis and applications are not available. However, the following basic chemical information has been identified:

| Property | Value | Source |

| CAS Number | 1870852-66-6 | |

| Molecular Formula | C10H11FO3 | |

| Molecular Weight | 198.19 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-5-(methoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-13-6-7-3-4-9(11)8(5-7)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPJFBBKOZFSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for Methyl 2 Fluoro 5 Methoxymethyl Benzoate

Precursor-Based Synthesis Approaches

The synthesis of methyl 2-fluoro-5-(methoxymethyl)benzoate frequently commences from readily available precursors, which are then chemically modified to introduce the desired functional groups. Two common starting points are methyl 2-fluoro-5-formylbenzoate and methyl 2-fluoro-5-(hydroxymethyl)benzoate.

Derivations from Methyl 2-fluoro-5-formylbenzoate Intermediates

Methyl 2-fluoro-5-formylbenzoate (CAS No: 165803-94-1) serves as a versatile intermediate for the synthesis of the target compound. aobchem.comsigmaaldrich.comalfa-chemistry.combiosynth.com The synthetic strategy involves a two-step process: the reduction of the formyl group to a hydroxymethyl group, followed by etherification to introduce the methoxymethyl moiety.

The initial reduction of the aldehyde can be achieved using a variety of reducing agents. A common and selective method is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). This reaction is typically carried out at a controlled temperature, often starting at 0°C and gradually warming to room temperature, to ensure high selectivity and yield.

Following the successful reduction to methyl 2-fluoro-5-(hydroxymethyl)benzoate, the subsequent etherification is performed. This transformation can be accomplished under Williamson ether synthesis conditions. The hydroxymethyl intermediate is first treated with a base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by the addition of a methylating agent like chloromethyl methyl ether (MOM-Cl) to yield this compound. Careful control of the reaction conditions, including temperature and the exclusion of moisture, is crucial to prevent side reactions.

Transformations from Methyl 2-fluoro-5-(hydroxymethyl)benzoate Precursors

Alternatively, the synthesis can begin directly from methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS No: 816449-70-4). synquestlabs.com This approach bypasses the initial reduction step required when starting from the formyl derivative. The primary transformation in this pathway is the etherification of the hydroxymethyl group.

As described previously, the Williamson ether synthesis is a viable method. The reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a suitable methylating agent.

An alternative method for the etherification involves the use of an acid catalyst. For instance, reacting methyl 2-fluoro-5-(hydroxymethyl)benzoate with dimethoxymethane (B151124) in the presence of a strong acid catalyst like p-toluenesulfonic acid can yield the desired methoxymethyl ether. This method avoids the use of highly reactive and hazardous reagents like sodium hydride.

Esterification Strategies for Benzoic Acid Derivatives

An alternative synthetic route involves the direct esterification of 2-fluoro-5-(methoxymethyl)benzoic acid. This pathway is advantageous if the benzoic acid precursor is readily available or can be synthesized economically. The classic Fischer esterification is a widely employed method for this transformation. youtube.comyoutube.com

In this process, 2-fluoro-5-(methoxymethyl)benzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the formation of the methyl ester. The water generated during the reaction can be removed to further improve the yield.

Recent advancements have also explored the use of solid acid catalysts for esterification reactions. mdpi.comscielo.br These catalysts, such as zirconium-based solid acids, offer advantages in terms of reusability and reduced environmental impact compared to traditional mineral acids. mdpi.com The reaction conditions typically involve heating the benzoic acid derivative and methanol with the solid catalyst. mdpi.comscielo.br

Etherification Reactions for Methoxymethyl Group Introduction

The introduction of the methoxymethyl group via etherification is a critical step in several of the discussed synthetic pathways. When starting with a precursor containing a hydroxyl group, such as 2-fluoro-5-(hydroxymethyl)benzoic acid or its methyl ester, the Williamson ether synthesis remains a primary choice.

This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an electrophilic methyl source. The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydride are effective but require anhydrous conditions. The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Process Optimization in Synthesis Protocols

To ensure the economic viability and scalability of the synthesis of this compound, optimization of the reaction parameters is essential. Key factors that influence the yield and purity of the final product include the molar ratios of reactants and the reaction temperature.

Molar Ratio and Reaction Temperature Effects

In precursor-based syntheses, the molar ratio of the reducing agent or etherifying agent to the substrate significantly impacts the reaction outcome. For instance, in the reduction of the formyl group, using a slight excess of sodium borohydride ensures complete conversion. However, a large excess can lead to difficulties in purification.

Similarly, in esterification reactions, the molar ratio of the alcohol to the carboxylic acid is a critical parameter. researchgate.net Studies on related benzoate (B1203000) syntheses have shown that increasing the alcohol-to-acid molar ratio can lead to higher conversion rates. scielo.br For example, in the esterification of benzoic acid, increasing the methanol-to-benzoic acid molar ratio from 6:1 to 14:1 has been shown to improve the yield. scielo.br

Reaction temperature is another crucial variable. While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. semanticscholar.org For instance, in the synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, optimizing the amination temperature was found to be critical to prevent the hydrolysis of a sulfonyl chloride intermediate. semanticscholar.orgiaea.orgresearchgate.net A similar approach to carefully control the temperature is necessary for each step in the synthesis of this compound to maximize the yield and minimize impurity formation.

The following table summarizes the key reaction parameters and their typical ranges for the synthesis of this compound and related compounds.

| Reaction Step | Key Parameter | Typical Range/Value | Reference |

| Reduction of Formyl Group | Molar Ratio (NaBH₄:Aldehyde) | 1.0 - 1.5 equivalents | General Knowledge |

| Temperature | 0°C to Room Temperature | General Knowledge | |

| Fischer Esterification | Molar Ratio (Methanol:Acid) | 6:1 to 14:1 | scielo.br |

| Temperature | Reflux | youtube.com | |

| Etherification (Williamson) | Molar Ratio (Base:Alcohol) | 1.1 - 1.5 equivalents | General Knowledge |

| Temperature | 0°C to Room Temperature | General Knowledge | |

| Process Optimization | Reaction Temperature | 30°C (for a related amination) | semanticscholar.orgiaea.orgresearchgate.net |

This interactive data table allows for a clear overview of the critical parameters in the synthetic process.

Solvent System Selection and Reaction Medium Influence

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the ease of product isolation. The polarity, boiling point, and solubility of reactants and intermediates in the chosen solvent system play a pivotal role in the reaction's success.

For the esterification of the carboxylic acid precursor, a variety of solvents can be employed. In the classic Fischer esterification, an excess of the alcohol reactant, in this case, methanol, can serve as both the reactant and the solvent. However, to drive the reaction to completion, a co-solvent may be used to facilitate the removal of water, a byproduct of the reaction.

In related syntheses of substituted benzoates, various organic solvents have been utilized. For instance, in the synthesis of benzoxazoles, which involves cyclization reactions, solvents such as toluene and chlorobenzene have been employed, particularly when dealing with reactants that have poor solubility. mdpi.com For reactions aiming for greener approaches, 1,2-dimethoxyethane (B42094) (DME) has been used as a more environmentally benign alternative to halogenated solvents. mdpi.com

The selection of the solvent also depends on the nature of the specific synthetic step. For the methoxymethylation step, which involves the introduction of the -CH₂OCH₃ group, aprotic polar solvents such as acetone , acetonitrile (B52724) , 1,4-dioxane , or tetrahydrofuran (THF) are often favored. These solvents are capable of dissolving the reactants and any catalysts used, while not interfering with the reaction mechanism. A patent for a related compound, methyl 5-formyl-2-methoxy methyl benzoate, lists these solvents as suitable options. nih.gov

The influence of the reaction medium extends beyond just the solvent itself. In some modern synthetic approaches, ionic liquids and deep eutectic solvents (DESs) are being explored as alternatives to traditional organic solvents. These can act as both the solvent and the catalyst, simplifying the reaction setup and often leading to improved yields and easier product separation. For example, a p-toluenesulfonic acid-based DES has been successfully used in the synthesis of methyl benzoate. rsc.org

The following table summarizes the influence of different solvent systems on related synthetic transformations:

| Solvent System | Reaction Type | Influence on Reaction | Reference |

| Toluene, Chlorobenzene | Cyclization for benzoxazole (B165842) synthesis | Effective for poorly soluble reactants; may require longer reaction times. | mdpi.com |

| 1,2-Dimethoxyethane (DME) | C(aryl)-S bond formation | Greener alternative to halogenated solvents, suitable for reactions at ambient temperature. | mdpi.com |

| Acetone, Acetonitrile, 1,4-Dioxane, THF | Formylation/Methoxymethylation | Aprotic polar solvents that facilitate the dissolution of reactants and catalysts. | nih.gov |

| p-Toluenesulfonic acid-based Deep Eutectic Solvent | Esterification | Acts as both catalyst and solvent, offering high yields and potential for recycling. | rsc.org |

| Methanol (excess) | Fischer Esterification | Serves as both reactant and solvent, driving the equilibrium towards product formation. | tcu.edu |

Catalysis in Methoxymethylation and Esterification

Catalysis is fundamental to achieving efficient synthesis of this compound, with different catalysts being employed for the key steps of esterification and methoxymethylation.

Esterification Catalysis:

The esterification of the carboxylic acid precursor is typically an acid-catalyzed reaction. Common catalysts include strong mineral acids such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid . These catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

In recent years, solid acid catalysts have gained prominence as more environmentally friendly and reusable alternatives. A study on the synthesis of a series of methyl benzoates highlighted the effectiveness of a zirconium/titanium (Zr/Ti) solid acid catalyst . tcu.edu This heterogeneous catalyst demonstrated high activity and could be recovered and reused, aligning with the principles of green chemistry. The study found that a specific atomic molar ratio of zirconium to titanium (1.2) exhibited the highest catalytic activity. tcu.edu Other solid acids, such as sulfated zirconia, have also been reported to be effective for esterification reactions. mdpi.com

Methoxymethylation Catalysis:

The introduction of the methoxymethyl group onto the aromatic ring or a precursor functional group is a more complex transformation that can be achieved through various routes, each with its own catalytic requirements. If starting from a hydroxymethyl-substituted precursor, an acid catalyst would typically be used to facilitate the etherification with methanol.

Alternatively, if the methoxymethyl group is introduced via a formylation reaction followed by reduction and etherification, different catalysts would be required at each stage. A patent for the preparation of a related compound, methyl 5-formyl-2-methoxy methyl benzoate, utilizes methanesulfonic acid in the formylation step with urotropine. nih.gov

For the direct methoxymethylation of an aromatic ring, Lewis acids are often employed to activate the substrate. While specific catalysts for the methoxymethylation of 2-fluorobenzoic acid derivatives are not extensively documented in the provided search results, analogous reactions suggest that catalysts like tin chlorides (SnCl₂ or SnCl₄) could be effective, as they are used in similar transformations involving the introduction of methoxy-containing groups. mdpi.com

The table below provides an overview of catalysts used in relevant synthetic steps:

| Reaction Step | Catalyst | Type | Key Advantages | Reference |

| Esterification | Concentrated Sulfuric Acid (H₂SO₄) | Homogeneous (Brønsted Acid) | Readily available, effective. | tcu.edu |

| Esterification | Zirconium/Titanium (Zr/Ti) Solid Acid | Heterogeneous (Lewis/Brønsted Acid) | Reusable, high activity, environmentally friendly. | tcu.edu |

| Esterification | p-Toluenesulfonic acid-based DES | Homogeneous (Brønsted Acid)/Solvent | Dual role as catalyst and solvent, high yield. | rsc.org |

| Formylation (precursor to methoxymethyl) | Methanesulfonic Acid | Homogeneous (Brønsted Acid) | Effective in Duff-like formylation reactions. | nih.gov |

| Introduction of Methoxy-containing groups | Tin Chlorides (SnCl₂, SnCl₄) | Homogeneous (Lewis Acid) | Can activate substrates for nucleophilic attack. | mdpi.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to minimize environmental impact and enhance sustainability. Key considerations include the use of renewable resources, atom economy, energy efficiency, and the reduction of hazardous waste.

One of the primary green chemistry strategies applicable to the synthesis of this compound is the use of recyclable catalysts . As mentioned, solid acid catalysts like Zr/Ti oxides or sulfated zirconia for the esterification step offer a significant advantage over traditional homogeneous acid catalysts. mdpi.comtcu.edu They can be easily separated from the reaction mixture and reused multiple times, reducing waste and the need for corrosive mineral acids.

Another important aspect is the selection of environmentally benign solvents . The use of greener solvents like 1,2-dimethoxyethane (DME) instead of chlorinated solvents is a positive step. mdpi.com Furthermore, the development of solvent-free reaction conditions represents an ideal green chemistry approach. For instance, the use of ultrasound irradiation in the presence of a recyclable catalyst has been shown to be effective for the synthesis of related heterocyclic compounds, often leading to faster reaction times and high yields with only water as a byproduct. nih.govnih.gov

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another crucial factor. Synthetic routes that minimize the formation of byproducts and maximize the incorporation of reactant atoms into the final product are preferred. This can be achieved through the careful design of the synthetic pathway and the selection of highly selective catalysts.

The following table summarizes some of the green chemistry approaches relevant to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

| Use of Recyclable Catalysts | Employing solid acid catalysts (e.g., Zr/Ti oxide) for esterification. | Reduced waste, avoidance of corrosive acids, catalyst reusability. | mdpi.comtcu.edu |

| Use of Greener Solvents | Substituting chlorinated solvents with alternatives like DME or utilizing water as a solvent. | Reduced toxicity and environmental impact. | mdpi.comrsc.org |

| Solvent-Free Conditions | Utilizing techniques like ultrasound irradiation with a recyclable catalyst. | Energy efficiency, faster reactions, reduced solvent waste, often only water as a byproduct. | nih.govnih.gov |

| Use of Deep Eutectic Solvents | Application of p-toluenesulfonic acid-based DES in esterification. | Biodegradable, low toxicity, dual catalyst-solvent role, potential for recycling. | rsc.org |

| Atom Economy | Designing synthetic routes with high selectivity and minimal byproduct formation. | Maximized efficiency of reactant use, reduced waste. | N/A |

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Fluoro 5 Methoxymethyl Benzoate

Reactivity of the Benzoate (B1203000) Ester Moiety

The ester functional group is a primary site for nucleophilic acyl substitution and reduction reactions. The reactivity of the methyl ester in Methyl 2-fluoro-5-(methoxymethyl)benzoate is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-5-(methoxymethyl)benzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reaction is reversible and involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, from which the methoxide (B1231860) ion is eliminated. A final proton transfer from the initially formed carboxylic acid to the methoxide ion drives the reaction to completion, forming a carboxylate salt. The rate of saponification is influenced by the substituents on the benzene ring. libretexts.org The ortho-fluoro group, being electron-withdrawing, is expected to increase the rate of hydrolysis compared to unsubstituted methyl benzoate by making the carbonyl carbon more electrophilic. Studies on related substituted phenyl benzoates have shown that electron-withdrawing groups generally accelerate the rate of alkaline hydrolysis. researchgate.net

Transesterification: This process converts one ester into another by reacting with an alcohol in the presence of an acid or base catalyst. msu.eduacs.org For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would yield Ethyl 2-fluoro-5-(methoxymethyl)benzoate and methanol. The reaction is an equilibrium process, and using a large excess of the reactant alcohol can shift the equilibrium towards the desired product. msu.edu

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. acs.org

Base-Catalyzed Transesterification: An alkoxide ion serves as the nucleophile, attacking the ester carbonyl. studymind.co.uk To favor the formation of the new ester, the reaction is typically carried out using the desired alcohol as the solvent, which also generates the required alkoxide in the presence of a base. acs.org

Reduction Reactions of the Ester Group

The ester group can be reduced to a primary alcohol, [2-fluoro-5-(methoxymethyl)phenyl]methanol. The choice of reducing agent is crucial for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. wikipedia.orgresearchgate.net The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde. researchgate.netresearchgate.net Due to its high reactivity, LiAlH₄ is not selective and will also reduce other functional groups if present. adichemistry.com

Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. researchgate.netadichemistry.com However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures, though it remains less potent than LiAlH₄.

Table 1: General Reactivity of Benzoate Esters

| Reaction Type | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | NaOH (aq), heat | Carboxylate Salt |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

| Reduction | 1. LiAlH₄, ether 2. H₃O⁺ | Primary Alcohol |

This table presents generalized reactions for benzoate esters. Specific conditions for this compound may vary.

Aromatic Ring Functionalization and Substituent Effects

The benzene ring of this compound is substituted with three groups: a fluorine atom (ortho to the ester), a methoxymethyl group (meta to the ester), and the methyl carboxylate group itself. These substituents influence the reactivity of the ring towards electrophilic aromatic substitution (SEAr) and direct incoming electrophiles to specific positions. wikipedia.org

Influence of the Fluorine Atom on Aromatic Reactivity

The fluorine atom, like other halogens, exhibits a dual electronic effect:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack. libretexts.orglibretexts.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic pi-system, which tends to activate the ring, particularly at the ortho and para positions. libretexts.org

Electrophilic Aromatic Substitution Potentials

The regiochemical outcome of an electrophilic aromatic substitution reaction on this compound is determined by the combined directing effects of the existing substituents.

-COOCH₃ (Methyl Ester): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It acts as a meta-director. libretexts.org

-F (Fluoro): This is a deactivating group but an ortho, para-director. libretexts.org

Considering the positions of the substituents:

The position ortho to the fluorine and para to the methoxymethyl group (C-6) is sterically hindered by the adjacent ester group.

The position ortho to both the methoxymethyl and the ester group (C-4) is activated by the methoxymethyl group and deactivated by the ester.

The position ortho to the methoxymethyl group (C-6) is also ortho to the fluorine.

The position para to the fluorine (C-5) is occupied by the methoxymethyl group.

The directing effects of the substituents are summarized below:

-F at C-2: Directs to C-4 and C-6.

-COOCH₃ at C-1: Directs to C-3.

-CH₂OCH₃ at C-5: Directs to C-2 and C-4.

The most likely position for electrophilic attack would be C-4, as it is activated by the ortho, para-directing methoxymethyl group and the ortho-directing fluorine atom, despite being meta to the deactivating ester group. The C-6 position is also activated but is subject to greater steric hindrance from the bulky ester group. The C-3 position is strongly deactivated by being ortho to the ester and meta to the other two groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur predominantly at the C-4 position.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

| -COOCH₃ | 1 | Electron-withdrawing (-I, -R) | Deactivating | Meta |

| -F | 2 | Electron-withdrawing (-I), Electron-donating (+R) | Deactivating | Ortho, Para |

| -CH₂OCH₃ | 5 | Weakly electron-donating | Weakly Activating | Ortho, Para |

Transformations Involving the Methoxymethyl Side Chain

The methoxymethyl group (-CH₂OCH₃) is an ether linkage attached to the benzene ring via a methylene (B1212753) bridge. This functionality is generally stable under neutral and basic conditions but can be cleaved under acidic conditions. adichemistry.com

The cleavage of benzylic ethers, including methoxymethyl ethers, can be achieved using various reagents. wikipedia.orgacs.org

Acidic Cleavage: Treatment with strong acids can lead to the cleavage of the ether to form the corresponding benzyl (B1604629) alcohol, [2-fluoro-5-(hydroxymethyl)phenyl]methanol, and formaldehyde/methanol derivatives. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack (by water or another nucleophile) or elimination.

Lewis Acid-Catalyzed Cleavage: Reagents like boron trichloride (B1173362) (BCl₃) are known to cleave methoxymethyl ethers. acs.org

Other Reagents: Various other methods for the deprotection of phenolic or alcoholic MOM (methoxymethyl) ethers have been developed, often utilizing specific Lewis acids or other catalytic systems to achieve selective cleavage in the presence of other functional groups. acs.orgresearchgate.netresearchgate.netnih.gov

These transformations highlight the potential to convert the methoxymethyl group into a hydroxymethyl group, which can then undergo further reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid.

Cleavage and Interconversion of the Methoxymethyl Group

The methoxymethyl (MOM) group, an acetal, is a commonly employed protecting group for hydroxyl functions in organic synthesis. adichemistry.comwikipedia.org Its stability and reactivity are key to its utility. The cleavage of the MOM ether linkage is typically achieved under acidic conditions. adichemistry.comwikipedia.org

A common method for the deprotection of MOM ethers involves treatment with a strong acid, such as concentrated hydrochloric acid, in a protic solvent like methanol. adichemistry.com The reaction proceeds via acid-catalyzed hydrolysis of the acetal. The mechanism involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and methanol. Subsequent reaction with water regenerates the free hydroxyl group.

Alternative methods for MOM group cleavage have been developed to accommodate substrates with acid-sensitive functional groups. These methods often employ Lewis acids or other specific reagents. For instance, bismuth trichloride (BiCl₃) has been shown to facilitate the cleavage of MOM ethers, with theoretical studies suggesting that water plays a crucial role in this process. rsc.org Another mild method involves the use of trialkylsilyl triflates (like TMSOTf or TESOTf) in the presence of 2,2'-bipyridyl, which proceeds through a bipyridinium salt intermediate. nih.gov This method is notable for its non-acidic conditions. nih.gov Additionally, a combination of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH) can rapidly and selectively deprotect MOM ethers, even in the presence of other protecting groups. researchgate.net

The methoxymethyl group can also be interconverted to other protecting groups. For example, treatment of an aromatic MOM ether with triethylsilyl triflate (TESOTf) and 2,2'-bipyridyl can directly yield the corresponding triethylsilyl (TES) ether. nih.gov This transformation highlights the versatility of the MOM group in synthetic strategies beyond simple protection and deprotection.

Table 1: Selected Reagents for MOM Group Cleavage

| Reagent(s) | Conditions | Notes |

| Concentrated HCl/Methanol | Boiling | Standard acidic hydrolysis adichemistry.com |

| Bismuth Trichloride (BiCl₃) | - | Water plays a key role in the mechanism rsc.org |

| Trialkylsilyl triflate, 2,2'-bipyridyl | CH₂Cl₂ | Mild, non-acidic conditions nih.gov |

| Zinc Bromide (ZnBr₂), n-Propanethiol (n-PrSH) | - | Rapid and selective deprotection researchgate.net |

The Methoxymethyl Group as a Protecting Group in Multi-Step Syntheses

The methoxymethyl (MOM) group is widely utilized as a protecting group for alcohols in multi-step organic syntheses due to its favorable characteristics. adichemistry.comchemistrytalk.org It is generally stable across a pH range of 4 to 12 and is inert to a variety of common reagents, including many oxidizing and reducing agents, bases, nucleophiles, and electrophiles. adichemistry.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

The introduction of the MOM group, known as MOM protection, is typically achieved by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org This reaction forms the methoxymethyl ether.

The utility of the MOM group is demonstrated in syntheses where certain functional groups would otherwise interfere with desired reactions. For example, in a Grignard reaction, a free hydroxyl group would be deprotonated by the Grignard reagent, preventing the desired carbon-carbon bond formation. By protecting the alcohol as a MOM ether, the Grignard reaction can proceed as intended. adichemistry.com Following the successful transformation, the MOM group can be removed under acidic conditions to reveal the original hydroxyl group. adichemistry.com

However, the use of the MOM group is not without its limitations. Its sensitivity to acidic conditions means it is not suitable for reactions that require strong acids. chemistrytalk.org In such cases, alternative protecting groups that are stable under acidic conditions but can be removed under different conditions would be more appropriate. The selection of a protecting group is a critical aspect of synthetic planning, and the MOM group provides a valuable option for the protection of alcohols under a broad range of reaction conditions.

Nucleophilic Aromatic Substitution Mechanisms in Fluorinated Benzoates

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. In the context of fluorinated benzoates like this compound, the fluorine atom can act as a leaving group in an SₙAr reaction. The reaction generally proceeds via an addition-elimination mechanism. chemistrysteps.comlibretexts.org

The mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This attack is perpendicular to the plane of the aromatic ring. chemistrysteps.com This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The presence of electron-withdrawing groups, such as the methoxycarbonyl group (-COOCH₃) and the fluorine atom itself, is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.orgmasterorganicchemistry.com The stabilization is most effective when these groups are positioned ortho or para to the site of nucleophilic attack. chemistrysteps.comlibretexts.org

Recent studies have also indicated that not all SₙAr reactions follow a stepwise mechanism. Depending on the nature of the nucleophile and the substrate, a concerted mechanism (cSNAr) or a borderline mechanism may be operative. nih.govresearchgate.net For instance, reactions with certain nitrogen nucleophiles, like indole, with moderately electron-deficient aryl fluorides have been shown to proceed through a borderline mechanism that is subject to general base catalysis. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the aryl fluoride (B91410) bond can potentially participate in such reactions, although C-F bond activation is generally more challenging than that of other aryl halides.

Suzuki-Miyaura Coupling Analogues

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. thermofisher.comlibretexts.org The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides in Suzuki-Miyaura couplings has been less common due to the strength of the C-F bond. However, advancements in catalyst design, particularly the development of specialized phosphine (B1218219) ligands, have enabled the coupling of some aryl fluorides. Nickel catalysts, such as NiCl₂(PCy₃)₂, have also been shown to be effective for the cross-coupling of related aryl carbamates and sulfamates, which, like aryl fluorides, possess a relatively inert carbon-heteroatom bond. nih.gov For a substrate like this compound, a Suzuki-Miyaura type reaction would involve the coupling of the aryl fluoride with a boronic acid or a boronic ester in the presence of a suitable palladium or nickel catalyst and a base.

Table 2: General Catalytic Cycle of Suzuki-Miyaura Coupling

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-fluoride bond to form a Pd(II) complex. |

| Transmetalation | The organoboron reagent transfers its organic group to the Pd(II) complex, typically facilitated by a base. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the biaryl product. |

Stille Coupling Analogues

The Stille reaction is another palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.

Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups. wikipedia.org Similar to the Suzuki coupling, the use of aryl fluorides in Stille reactions is challenging but can be achieved with appropriate catalytic systems. A potential Stille coupling of this compound would involve its reaction with an organostannane in the presence of a palladium catalyst. A variation of the Stille reaction is the Stille-carbonylative cross-coupling, where a carbonyl group is inserted between the two coupling partners by carrying out the reaction under an atmosphere of carbon monoxide. wikipedia.org

Other Palladium-Catalyzed Transformations

Beyond traditional cross-coupling reactions, palladium catalysis offers a range of other transformations that could be relevant for a molecule like this compound. Palladium-catalyzed C-H activation and functionalization have emerged as powerful strategies for modifying aromatic rings. researchgate.netnih.gov For instance, palladium-catalyzed C-H fluorination has been developed, which can introduce a fluorine atom onto an aromatic ring directly. nih.govnih.gov While the starting material already contains a fluorine atom, other C-H bonds on the ring could potentially be targeted for functionalization.

Palladium-catalyzed fluoroalkoxylation of arenes is another relevant transformation. researchgate.net This reaction introduces a fluoroalkoxy group onto the aromatic ring. While the substrate already has a methoxymethyl group, related transformations could potentially modify this group or other positions on the ring.

The development of palladium catalysts with specialized ligands has been crucial for expanding the scope of these reactions to include more challenging substrates and to achieve higher selectivity. nih.govacs.org

Advanced Spectroscopic and Chromatographic Characterization Techniques for Methyl 2 Fluoro 5 Methoxymethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For Methyl 2-fluoro-5-(methoxymethyl)benzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous signal assignment and complete structural characterization.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the methyl ester and methoxymethyl groups. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene (B151609) ring. The coupling constants (J), measured in Hertz (Hz), reveal the through-bond interactions between neighboring protons, aiding in the assignment of their relative positions.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.00 - 8.00 | m | - |

| OCH₃ (ester) | ~3.90 | s | - |

| OCH₃ (ether) | ~3.40 | s | - |

| CH₂ | ~4.50 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester group is expected to appear significantly downfield, while the aromatic carbons will resonate in the characteristic aromatic region. The presence of the fluorine atom will induce C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~165 |

| C-F (aromatic) | ~160 (d, ¹JCF) |

| C (aromatic) | 115 - 140 |

| OCH₃ (ester) | ~52 |

| OCH₃ (ether) | ~58 |

| CH₂ | ~70 |

Note: These are predicted values. The 'd' indicates a doublet due to coupling with fluorine.

Fluorine-19 NMR (¹⁹F NMR) Analysis

Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a crucial technique for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, with its chemical shift being highly dependent on its electronic environment. This technique can confirm the presence and substitution pattern of fluorine on the aromatic ring. The chemical shift is typically referenced against a fluorine-containing standard, such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure, for instance, by connecting the methyl ester protons to the carbonyl carbon and the aromatic ring.

Correlation Spectroscopy (COSY): COSY identifies protons that are coupled to each other, helping to establish the sequence of protons in the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which can help to confirm the substitution pattern and the conformation of the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular mass of a compound with high accuracy. For this compound, HRESIMS would be used to determine its exact mass, which can then be compared to the calculated mass for its molecular formula (C₁₀H₁₁FO₃). This comparison provides strong evidence for the elemental composition of the molecule. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Predicted collision cross section data from techniques like ion mobility-mass spectrometry can further aid in structural confirmation.

Predicted HRESIMS Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 199.0714 | 137.2 |

| [M+Na]⁺ | 221.0533 | 141.5 |

Note: m/z is the mass-to-charge ratio. CCS is the Collision Cross Section, providing information on the ion's shape. These are predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The separation of components is based on their differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. Due to differences in their chemical and physical properties, different compounds elute from the column at different times, known as retention times.

Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The fragmentation pattern obtained provides a molecular fingerprint that can be used for structural elucidation and confirmation.

For this compound, the expected fragmentation pattern in EI-MS would involve characteristic cleavages. The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely result from the loss of the methoxy (B1213986) group (-OCH₃), the ester methyl group (-CH₃), and cleavage of the methoxymethyl side chain. The presence of the fluorine atom would also influence the fragmentation pattern.

Table 1: Predicted GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Value/Description |

| GC Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic esters. |

| Injector Temperature | Typically set around 250 °C to ensure complete vaporization without thermal degradation. |

| Oven Temperature Program | A temperature gradient program would be employed, for instance, starting at 100 °C and ramping up to 280 °C to ensure good separation of potential impurities and the main compound. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| MS Ionization Mode | Electron Impact (EI) at 70 eV. |

| Expected Molecular Ion (M⁺) | m/z = 198 |

| Key Fragment Ions (Predicted) | m/z = 167 ([M-OCH₃]⁺), m/z = 183 ([M-CH₃]⁺), m/z = 153 ([M-CH₂OCH₃]⁺), m/z = 138, m/z = 109. |

Note: The fragmentation data is predictive and based on the general fragmentation patterns of substituted methyl benzoates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are not sufficiently volatile or are thermally labile. While this compound is amenable to GC-MS, LC-MS offers an alternative approach, especially for analyzing complex mixtures or for high-throughput screening.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase passing through it. For a compound like this compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives to improve peak shape and ionization efficiency.

After separation in the LC column, the eluent is introduced into the mass spectrometer. Since the mobile phase is a liquid, an interface is required to remove the solvent and ionize the analyte. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for LC-MS. For methyl benzoates, achieving efficient ionization can be challenging with standard ESI conditions. chromforum.org The use of additives in the mobile phase or post-column addition of specific reagents can enhance the ionization efficiency. chromforum.org For instance, the formation of adducts with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) can be utilized for detection in positive ion mode.

Table 2: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| LC Column | Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |

| Mobile Phase | A gradient of water and acetonitrile or methanol, potentially with 0.1% formic acid to aid ionization. |

| Flow Rate | 0.5 - 1.0 mL/min. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |

| Ionization Mode | Positive ion mode is typically used for detecting protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ and [M+NH₄]⁺. |

| Expected Adduct Ions | [M+H]⁺ at m/z = 199, [M+Na]⁺ at m/z = 221, [M+NH₄]⁺ at m/z = 216. |

Note: The optimal conditions may require method development and are predictive based on the analysis of similar aromatic esters.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹), which provides a unique fingerprint of the molecule.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its ester, aromatic, ether, and fluoro functionalities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard for obtaining high-quality IR spectra with excellent signal-to-noise ratio and resolution. The technique utilizes an interferometer and a mathematical Fourier transform to acquire the spectrum. Samples can be analyzed in various forms, including liquids, solids, and gases.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR that simplifies the analysis of solid and liquid samples. wikipedia.orgbruker.com In ATR-FTIR, the sample is brought into direct contact with a crystal of high refractive index (e.g., diamond, zinc selenide, or germanium). bruker.com The IR beam is directed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. wikipedia.org An evanescent wave penetrates a short distance into the sample, and the absorption of this wave by the sample is measured. wikipedia.org This technique requires minimal to no sample preparation, making it rapid and convenient. researchgate.net For this compound, a drop of the liquid or a small amount of the solid can be placed directly on the ATR crystal for analysis. The appearance of peaks around 1750 cm⁻¹ (C=O stretching) and 1150 cm⁻¹ (C-O-C stretching) would confirm the presence of the ester group. researchgate.net

Vapor Phase Infrared (IR) Spectroscopy

Vapor phase IR spectroscopy involves analyzing the sample in the gaseous state. This can be particularly useful for volatile compounds and for studying molecules in an environment free from intermolecular interactions that are present in the condensed phase. The spectra of gaseous samples show rotational fine structure that is absent in liquid or solid-state spectra. For a compound like this compound, vapor phase IR could provide more detailed structural information. The analysis of equilibrium mixtures of vapor-phase compounds, such as water and hydrogen fluoride (B91410), has been studied using this technique. pnnl.govpnnl.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic, -OCH₃, -CH₂O-) | Stretching | 3000 - 2850 |

| C=O (ester) | Stretching | 1730 - 1715 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ester) | Asymmetric Stretching | 1300 - 1200 |

| C-O (ether) | Stretching | 1150 - 1085 |

| C-F (aromatic) | Stretching | 1250 - 1100 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of a chemical compound and for separating it from impurities or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for this purpose.

For this compound, the presence of isomers, such as those with different substitution patterns on the aromatic ring, can be a concern. The separation of isomers can be challenging due to their similar physicochemical properties. vernier.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a robust method for assessing the purity of this compound. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically effective. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. HPLC can be used for both analytical and preparative-scale separations. sielc.com

Gas Chromatography (GC): GC, with a Flame Ionization Detector (FID), is another excellent technique for purity assessment, especially for volatile compounds. The high resolving power of capillary GC columns allows for the separation of closely related impurities and isomers. vurup.skresearchgate.net The choice of the stationary phase is critical for achieving the desired separation. Non-polar or medium-polarity columns are generally suitable for aromatic esters.

Table 4: Chromatographic Conditions for Purity Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Gradient of Water/Acetonitrile | UV at a suitable wavelength (e.g., 254 nm) |

| GC | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium or Hydrogen | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of analysis, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research findings for the analysis of substituted methyl benzoates demonstrate that a C18 column is highly effective for achieving good separation from potential impurities, such as the starting materials or by-products from its synthesis. A typical analytical method would involve a gradient elution to ensure the separation of compounds with a range of polarities.

A representative HPLC method for the analysis of this compound would employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier (such as acetonitrile or methanol). The use of a gradient, where the proportion of the organic solvent is increased over time, allows for the efficient elution of both polar and non-polar impurities. Detection is typically carried out using a UV detector, as the benzene ring in the molecule is a strong chromophore. The wavelength of detection is often set around 254 nm. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-20 min: 80% B; 20-22 min: 80-30% B; 22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min |

This table represents a typical method; actual retention times may vary based on the specific system and conditions.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional HPLC. For the analysis of this compound, a UPLC method would offer a more efficient way to monitor reaction progress or to perform high-throughput quality control analysis.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. A UPLC method for this compound would also typically use a C18 column and a similar mobile phase system to HPLC, but with a much faster gradient and higher flow rate relative to the column dimensions. The shorter analysis time is a key advantage, often reducing run times from over 20 minutes to just a few minutes. sielc.com

Table 2: Representative UPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-20% B; 3.6-4.0 min: 20% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

| Expected Retention Time | ~2.8 min |

This table represents a typical method; actual retention times may vary based on the specific system and conditions.

Computational Chemistry and Theoretical Investigations of Methyl 2 Fluoro 5 Methoxymethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Methyl 2-fluoro-5-(methoxymethyl)benzoate. These methods solve the electronic Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for applications in medicinal chemistry and materials science. wikipedia.orglongdom.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum mechanical method for studying pharmaceutical and biological systems due to its balance of computational cost and accuracy. longdom.orgresearchgate.net For this compound, DFT calculations are employed to determine its three-dimensional structure, electronic properties, and reactivity. The process typically involves optimizing the molecular geometry using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p), to find the lowest energy conformation. researchgate.netnih.gov

Once the geometry is optimized, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

Other properties derived from DFT analysis include the molecular electrostatic potential (MEP), which maps the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative fluorine and oxygen atoms are expected to be regions of negative potential, while hydrogen atoms will be regions of positive potential. These calculations are vital for understanding how the molecule might interact with biological targets like protein receptors. jmaterenvironsci.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value (Illustrative) | Description |

| Total Energy | -708.9 Hartree | The total electronic energy of the molecule in its ground state. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | An indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Ab Initio Calculations for Molecular Properties

Ab initio methods are quantum chemistry calculations that rely on first principles, using only fundamental physical constants without empirical parameters. wikipedia.orgtaylorandfrancis.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate molecular properties. wikipedia.orgrsc.org

Conformational Analysis and Energy Landscapes

Most drug molecules are flexible and can exist in multiple three-dimensional shapes, or conformations, by rotating around single bonds. ijpsr.com Conformational analysis is the study of these different conformers and their relative energies. drugdesign.org For a molecule like this compound, which has several rotatable bonds (e.g., C-O and C-C bonds of the methoxymethyl and ester groups), understanding its conformational preferences is essential for predicting its biological activity, as the receptor-bound "bioactive" conformation is often not the global minimum energy state. nih.govresearchgate.net

The process begins with a conformational search to generate a wide range of possible structures. uci.edu This can be done through systematic grid-based searches, where torsion angles are rotated in fixed increments, or through stochastic methods like Monte Carlo searches. drugdesign.orgnih.gov Each generated conformer is then subjected to energy minimization, typically using molecular mechanics or semi-empirical methods for speed, followed by more accurate DFT or ab initio calculations for the low-energy structures.

The results are used to construct a potential energy surface (PES), or energy landscape, which maps the molecule's energy as a function of its torsional angles. drugdesign.org The minima on this surface represent stable conformers. By analyzing the relative energies of these conformers, their population can be estimated using the Boltzmann distribution, which is crucial for understanding which shapes the molecule is likely to adopt under physiological conditions. uci.edu

Table 2: Representative Low-Energy Conformers of this compound from a Theoretical Conformational Analysis

| Conformer ID | Dihedral Angle 1 (°C) (Ar-C-O-C) | Dihedral Angle 2 (°C) (C-C-O-C) | Relative Energy (kcal/mol) (Illustrative) | Boltzmann Population (%) (Illustrative) |

| 1 | 0.5 | 178.9 | 0.00 | 75.2 |

| 2 | 179.8 | 179.1 | 1.15 | 12.1 |

| 3 | 1.2 | 65.4 | 1.89 | 4.5 |

| 4 | 178.5 | -64.8 | 2.50 | 2.1 |

Note: This table presents hypothetical data to illustrate the typical output of a conformational analysis. Dihedral angles define the rotation around key bonds, and the relative energies determine the predicted population of each conformer at a given temperature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that can be difficult to obtain experimentally. rsc.orgnumberanalytics.comnih.gov For this compound, one might model its synthesis, for example, via the Fischer-Speier esterification of 2-fluoro-5-(methoxymethyl)benzoic acid with methanol (B129727). oit.eduiajpr.commonash.edu

Modeling such a reaction involves identifying all reactants, intermediates, transition states, and products along the reaction coordinate. DFT is commonly used for this purpose. ufl.edu A transition state (TS) is an energy maximum along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. Locating the exact structure of a TS is computationally intensive and involves searching for a first-order saddle point on the potential energy surface. The successful location of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step and providing a deeper understanding of the reaction kinetics. oit.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure elucidation and characterization. numberanalytics.comresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding constants. nih.govacs.org These theoretical shielding values can be converted to chemical shifts (δ) by linear regression or by referencing against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.govnih.govnyu.edu Predicting the ¹H and ¹³C NMR spectra for this compound can help confirm its structure by comparing the predicted spectrum to experimental data. d-nb.info

Similarly, theoretical infrared (IR) spectra can be generated by performing a vibrational frequency analysis at the optimized geometry of the molecule. This calculation yields the harmonic vibrational frequencies and their corresponding intensities. These frequencies often need to be scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. numberanalytics.com The predicted IR spectrum can then be compared with an experimental spectrum to identify characteristic peaks, such as the C=O stretch of the ester, the C-F stretch, and various C-H and C-O vibrations.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |

| ¹³C NMR Chemical Shift (ppm) | 165.2 | 164.8 | Carbonyl (C=O) |

| ¹³C NMR Chemical Shift (ppm) | 115.8 (d, J=25 Hz) | 115.5 (d, J=24 Hz) | Aromatic C-F |

| ¹H NMR Chemical Shift (ppm) | 3.85 (s, 3H) | 3.88 | Ester Methyl (O-CH₃) |

| ¹H NMR Chemical Shift (ppm) | 4.48 (s, 2H) | 4.50 | Methylene (B1212753) (Ar-CH₂-O) |

| IR Frequency (cm⁻¹) | 1725 | 1720 | C=O Stretch (Ester) |

| IR Frequency (cm⁻¹) | 1255 | 1250 | C-O Stretch (Ester) |

| IR Frequency (cm⁻¹) | 1230 | 1225 | C-F Stretch |

Note: This table is for illustrative purposes, showing how theoretically predicted spectroscopic data can be correlated with experimental findings for structural verification. The use of (d) and (s) denote doublet and singlet multiplicities in NMR.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are excellent for studying single molecules in the gas phase, the properties and behavior of molecules are often significantly influenced by their environment, particularly in solution. easychair.org Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govacs.org MD is particularly useful for exploring solvent effects and intermolecular interactions. nih.govpreprints.orgmdpi.com

In an MD simulation of this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules, such as water. The interactions between all atoms are described by a force field, which is a set of empirical energy functions. The simulation then solves Newton's equations of motion for every atom, generating a trajectory that shows how the positions and velocities of the atoms evolve over time. k-state.edu

From this trajectory, one can analyze how solvent molecules arrange themselves around the solute (solvation shell), calculate properties like the radial distribution function to understand solvent structure, and observe the conformational dynamics of the solute in a condensed phase. easychair.orgresearchgate.net MD simulations are crucial for understanding solubility, predicting how a drug-like molecule might interact with the aqueous environment of the body, and providing a more realistic model of molecular behavior than gas-phase calculations alone. mdpi.commdpi.com

Applications of Methyl 2 Fluoro 5 Methoxymethyl Benzoate As a Key Synthetic Intermediate in Complex Molecule Synthesis

Role as a Precursor in the Synthesis of Fluorinated Aromatic Compounds

The presence of a fluorine atom on the benzene (B151609) ring of Methyl 2-fluoro-5-(methoxymethyl)benzoate makes it an important precursor for the synthesis of more complex fluorinated aromatic compounds. The fluorine atom can influence the reactivity and properties of the resulting molecules, often enhancing their metabolic stability, binding affinity, and lipophilicity, which are desirable characteristics in drug discovery and materials science.

The ester and methoxymethyl groups can be readily transformed into a variety of other functional groups. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The methoxymethyl group can be deprotected to reveal a hydroxymethyl group, which can be further oxidized or substituted. These transformations allow for the introduction of diverse substituents onto the aromatic ring, leading to a wide range of fluorinated aromatic compounds with tailored properties.

Table 1: Examples of Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. LiOH, H₂O/THF2. H₃O⁺ | 2-Fluoro-5-(methoxymethyl)benzoic acid | Intermediate for amide coupling reactions |

| This compound | BBr₃, CH₂Cl₂ | Methyl 2-fluoro-5-(hydroxymethyl)benzoate | Precursor for further functionalization |

| 2-Fluoro-5-(methoxymethyl)benzoic acid | SOCl₂, reflux | 2-Fluoro-5-(methoxymethyl)benzoyl chloride | Acylating agent |

Utilization in the Construction of Diverse Heterocyclic Ring Systems

This compound is a valuable starting material for the synthesis of various heterocyclic ring systems. The functional groups on the benzene ring can participate in cyclization reactions to form fused or appended heterocyclic structures. For example, the ester group can react with a suitably positioned nucleophile to form lactones or other ring systems.

A significant application lies in the synthesis of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netscilit.comnih.govrsc.orgekb.eg The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with an appropriate reagent. This compound can be converted to the corresponding anthranilic acid derivative, which can then be cyclized to form a fluorinated quinazolinone scaffold. The fluorine and methoxymethyl substituents can be used to modulate the biological activity and pharmacokinetic properties of the final compounds.

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural features of this compound make it an ideal intermediate for the synthesis of various pharmaceutically relevant scaffolds. The presence of the fluorine atom is particularly advantageous, as it can improve the metabolic stability and binding affinity of drug candidates.

Integration into Routes for Kinase Inhibitors (e.g., BTK inhibitors)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and autoimmune disorders. Kinase inhibitors are therefore an important class of therapeutic agents. Several Bruton's tyrosine kinase (BTK) inhibitors, which are used to treat certain types of cancer and autoimmune diseases, contain a fluorinated aromatic core. nih.govnih.gov

While direct synthesis of a specific BTK inhibitor from this compound is not explicitly detailed in the provided search results, the synthesis of related BTK inhibitors often starts from fluorinated benzoic acid derivatives. google.com For example, the synthesis of some BTK inhibitors involves the coupling of a fluorinated anthranilic acid derivative with another heterocyclic component. This compound can be readily converted to the corresponding anthranilic acid, making it a plausible and valuable precursor for the synthesis of novel BTK inhibitors. The methoxymethyl group can be further modified to introduce other functionalities that may enhance the potency or selectivity of the inhibitor.

Precursor for Other Bioactive Molecular Structures

Beyond kinase inhibitors, this compound can serve as a precursor for a variety of other bioactive molecular structures. The ability to functionalize the ester and methoxymethyl groups allows for the introduction of pharmacophores that can target different biological pathways. For instance, the corresponding benzoic acid derivative, 2-fluoro-5-(methoxymethyl)benzoic acid, can be used in the synthesis of compounds with potential applications in treating various diseases.

Applications in Agrochemical Intermediate Synthesis

Fluorinated compounds are also of significant interest in the agrochemical industry. The introduction of fluorine can enhance the efficacy, selectivity, and environmental persistence of pesticides and herbicides. While specific examples of agrochemicals derived directly from this compound were not found in the search results, the general importance of fluorinated aromatic compounds in this sector suggests its potential utility. The versatile functional groups of this compound allow for its incorporation into a variety of molecular frameworks relevant to agrochemical design.

Integration into Multi-Step Organic Syntheses